The compound is categorized under organofluorine compounds due to the presence of fluorine atoms. It has been investigated for various applications in organic synthesis and pharmaceutical development. Its IUPAC name is (R)-1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol, and it is identified by the CAS number 1204344-00-2 .
The synthesis of 1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol typically involves several steps:
Industrial production methods for this compound are not extensively documented but likely involve scalable laboratory synthesis techniques optimized for yield and purity .
The molecular structure of 1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol features a central propanol backbone with a trifluoromethyl group and a methoxybenzyl ether substituent.
The structural representation can be visualized through its SMILES notation: COC1=CC=C(COCC@@HC(F)(F)F)C=C1.
The compound can undergo several chemical reactions:
Common reagents used include:
The products formed from these reactions depend on specific conditions and reagents used .
The mechanism of action for 1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol primarily revolves around its interactions as a building block in organic synthesis. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact favorably with biological membranes, which may influence its pharmacological properties.
In medicinal chemistry applications, the compound's structure allows it to serve as a precursor for more complex molecules potentially exhibiting biological activity. Its ability to undergo various chemical transformations makes it versatile in synthetic pathways aimed at developing new therapeutic agents .
Key physical and chemical properties include:
Additional analyses may include:
These properties are crucial for determining the compound's suitability for specific applications in research and industry .
The primary applications of 1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2